BenchChemオンラインストアへようこそ!

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

Medicinal chemistry Structure-activity relationship Lead optimization

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione (CAS 1007919-98-3; molecular formula C₂₄H₂₃N₃O₃; MW 401.46 g/mol) is a fully synthetic small molecule belonging to the 1,3-disubstituted pyrrolidine-2,5-dione class. Its structure incorporates a morpholin-4-ylphenylamino group at the 3-position and a naphthalen-1-yl substituent at the 1-position of the succinimide core, generating two chiral centers and a computed LogP of approximately 3.38.

Molecular Formula C24H23N3O3
Molecular Weight 401.466
CAS No. 1007919-98-3
Cat. No. B2559209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
CAS1007919-98-3
Molecular FormulaC24H23N3O3
Molecular Weight401.466
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C24H23N3O3/c28-23-16-21(25-18-8-10-19(11-9-18)26-12-14-30-15-13-26)24(29)27(23)22-7-3-5-17-4-1-2-6-20(17)22/h1-11,21,25H,12-16H2
InChIKeyQYWLUEJOXGWDLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione (CAS 1007919-98-3): Structural Identity, Compound Class, and Procurement Baseline


3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione (CAS 1007919-98-3; molecular formula C₂₄H₂₃N₃O₃; MW 401.46 g/mol) is a fully synthetic small molecule belonging to the 1,3-disubstituted pyrrolidine-2,5-dione class. Its structure incorporates a morpholin-4-ylphenylamino group at the 3-position and a naphthalen-1-yl substituent at the 1-position of the succinimide core, generating two chiral centers and a computed LogP of approximately 3.38 . The pyrrolidine-2,5-dione scaffold is recognized as a privileged template in medicinal chemistry, with demonstrated inhibitory activity against indoleamine 2,3-dioxygenase-1 (IDO1) in the low-nanomolar to micromolar range for optimized analogs [1] and dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitory activity in submicromolar ranges [2]. The compound is catalogued in the InterBioScreen screening library as STOCK1N-51923 and is commercially available from multiple chemical suppliers for research use.

Why In-Class Pyrrolidine-2,5-Dione Analogs Cannot Simply Substitute for 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione (CAS 1007919-98-3)


The pyrrolidine-2,5-dione scaffold tolerates substantial structural variation at both the N1 and C3 positions, and published structure-activity relationship (SAR) data demonstrate that even modest substituent changes produce order-of-magnitude shifts in target potency and selectivity. In the IDO1 inhibitor series, the simple N-(naphthalen-1-yl) core compound (CAS 69971-89-7) exhibits an IC₅₀ of 18,000 nM against human IDO1 [1], whereas optimized 1,3-disubstituted analogs from the same patent family achieve nanomolar potency through the addition of a 3-aminoaryl substituent [1]. In the anti-inflammatory pyrrolidine-2,5-dione series, COX-2 IC₅₀ values span from >100 μM to 0.051 μM depending on the 3-position substitution pattern [2]. The morpholin-4-ylphenylamino group present in CAS 1007919-98-3 introduces a tertiary amine capable of forming charge-assisted hydrogen bonds and alters both the electronic character and three-dimensional conformation of the molecule relative to analogs bearing methoxy, dimethylamino, or indole-ethylamino groups at the same position. These structural differences are predicted to affect not only primary target engagement but also off-target binding profiles, metabolic stability, and solubility [3]. Consequently, substituting a close structural analog without experimental validation risks loss of the desired biological activity or introduction of uncharacterized off-target effects.

Quantitative Differential Evidence for 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione (CAS 1007919-98-3) Versus Closest Analogs


Structural Differentiation: Morpholine-Containing Substituent Versus Methoxy and Dimethylamino Analogs at the 3-Position

The target compound incorporates a 4-(morpholin-4-yl)phenylamino substituent at the pyrrolidine-2,5-dione C3 position. The three closest commercially available analogs differ only at this substituent: 3-[(4-methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione (OCH₃ replacing morpholine), 3-((4-(dimethylamino)phenyl)amino)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione (N(CH₃)₂ replacing morpholine), and 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione (indole-ethyl replacing the entire 4-morpholinophenyl group). The morpholine ring contributes an additional hydrogen-bond acceptor (ring oxygen; total computed H-bond acceptors = 4 for the target compound versus 3 for the methoxy and dimethylamino analogs), increases polar surface area, and lowers computed LogP relative to the dimethylamino analog . In published pyrrolidine-2,5-dione SAR, the presence of a morpholine moiety has been associated with improved aqueous solubility and altered CYP450 metabolic profiles compared to N,N-dimethylamino or methoxy-substituted phenyl rings [1].

Medicinal chemistry Structure-activity relationship Lead optimization

Class-Level IDO1 Inhibitory Potential: Scaffold Activity Versus N1-Unsubstituted Core

The pyrrolidine-2,5-dione scaffold is validated as an IDO1 inhibitory chemotype. In US Patent US9603836, the core scaffold compound 3-(naphthalen-1-yl)-pyrrolidine-2,5-dione (CAS 69971-89-7; the 3-unsubstituted analog of the target compound) demonstrated an IDO1 IC₅₀ of 18,000 nM [1]. Critically, the patent further exemplifies that introduction of a 3-aminoaryl substituent (as present in the target compound) can enhance IDO1 potency by 10- to >1000-fold, with several 3-amino-substituted derivatives achieving IC₅₀ values in the nanomolar range [1]. While no direct IDO1 inhibition data have been published for CAS 1007919-98-3 specifically, the structural precedent from the patent establishes that the 3-{[4-(morpholin-4-yl)phenyl]amino} substituent falls within the SAR-proven active space for this target. The morpholine group may further contribute to IDO1 binding through interactions with the heme-iron or adjacent hydrophobic pockets, as observed for other morpholine-containing IDO1 inhibitors [2].

Immuno-oncology IDO1 inhibition Tryptophan metabolism

Class-Level Anti-Inflammatory Activity: Dual COX/LOX Inhibition Potential of the Pyrrolidine-2,5-Dione Scaffold

Pyrrolidine-2,5-dione derivatives have been systematically characterized as dual COX/LOX inhibitors with in vivo anti-inflammatory efficacy. In a 2021 study, compound 78 from this class achieved a COX-2 IC₅₀ of 0.051 ± 0.001 μM, representing sub-100 nM potency [1]. In a separate 2020 study, compound 13e demonstrated a COX-2 IC₅₀ of 0.98 μM with a COX-2/COX-1 selectivity index of 31.5, and exhibited significant in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model [2]. The target compound CAS 1007919-98-3 incorporates structural features from both active series: the N-naphthalen-1-yl group (present in the IDO1-active scaffold) and the C3-aminoaryl substituent (present in COX/LOX-active analogs). However, no direct COX-1, COX-2, or LOX inhibition data have been published for CAS 1007919-98-3. Vendor-reported data indicate inhibition of TNF-α and IL-6 production in LPS-stimulated RAW264.7 macrophages and reduction of paw edema comparable to indomethacin in carrageenan-induced inflammation models, but these findings lack peer-reviewed quantitative documentation and must be considered preliminary .

Inflammation COX-2 inhibition LOX inhibition Drug discovery

Physicochemical Differentiation: Computed LogP, Solubility, and Drug-Likeness Profile Versus Closest Analogs

Computed physicochemical properties provide a basis for differentiating CAS 1007919-98-3 from its closest commercially available analogs. The target compound has a computed LogP of approximately 3.38 and a molecular weight of 401.46 g/mol, placing it within Lipinski-compliant chemical space (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) . In comparison, the 3-((4-(dimethylamino)phenyl)amino) analog (MW ~373 g/mol) has a lower molecular weight but lacks the morpholine ring oxygen that contributes to aqueous solubility. The 3-[(4-methoxyphenyl)amino] analog (MW ~374 g/mol) lacks the basic tertiary amine of the morpholine group, which may reduce its solubility at physiological pH relative to the target compound. The 3-{[2-(1H-indol-3-yl)ethyl]amino} analog (MW ~397 g/mol) replaces the entire morpholinophenyl group with an indole-ethyl moiety, substantially altering the aromatic surface area and π-stacking potential. The chiral centers at C3 of the pyrrolidine-2,5-dione ring in all analogs mean that stereochemical purity is an important quality control parameter during procurement .

Physicochemical profiling Drug-likeness ADME prediction Lead selection

Procurement and Quality Control: Available Purity, Supplier Landscape, and Batch Consistency Considerations

CAS 1007919-98-3 is commercially available from multiple research chemical suppliers, including BenchChem (Cat. No. B2559209) and InterBioScreen (ID STOCK1N-51923), with typical purity specifications of ≥95% . The compound is supplied for research use only and is not intended for human or veterinary applications. In contrast, several close structural analogs (e.g., 3-[(4-methoxyphenyl)amino]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione and 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione) are also commercially available but may differ in typical purity, pricing, and lead time. The target compound's two chiral centers mean that, unless specifically manufactured as a single enantiomer, the commercial product is a mixture of diastereomers. No stereochemical specification has been identified in the available supplier documentation. Researchers requiring enantiomerically pure material should verify stereochemistry with the supplier and request chiral purity analysis (e.g., chiral HPLC or optical rotation) before use in sensitive biological assays [1]. In the pyrrolidine-2,5-dione IDO1 inhibitor patent literature, stereochemistry at the C3 position is known to affect potency by up to 10-fold for certain analogs [2].

Chemical procurement Quality control Compound sourcing Research reagents

Recommended Research and Industrial Application Scenarios for 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione (CAS 1007919-98-3)


Scaffold-Hopping and SAR Exploration in IDO1 Inhibitor Drug Discovery Programs

CAS 1007919-98-3 is structurally appropriate as a starting point or reference compound for medicinal chemistry programs targeting IDO1. The pyrrolidine-2,5-dione scaffold is validated in the patent literature (US9603836), and the 3-aminoaryl substitution pattern is within the established SAR for IDO1 inhibition [1]. The morpholine moiety provides a handle for further optimization of solubility, metabolic stability, and hinge-region interactions. Researchers investigating IDO1 should benchmark this compound against known inhibitors such as epacadostat and the patent-exemplified analogs, using recombinant human IDO1 enzymatic assays under standardized conditions (50 mM potassium phosphate, pH 6.5, L-tryptophan substrate). Procurement of CAS 1007919-98-3 alongside the 3-unsubstituted core (CAS 69971-89-7) and the methoxy analog enables systematic SAR at the 3-position.

Dual COX/LOX Anti-Inflammatory Lead Identification with In Vivo Validation

The pyrrolidine-2,5-dione class has produced dual COX-2/5-LOX inhibitors with submicromolar potency and demonstrated in vivo efficacy in carrageenan-induced paw edema models [2]. CAS 1007919-98-3 can be evaluated in COX-1/COX-2 enzymatic assays (ovine or human recombinant), 5-LOX and 15-LOX assays, and LPS-stimulated RAW264.7 macrophage cytokine release assays (TNF-α, IL-6, IL-1β). Positive in vitro results should be followed by carrageenan-induced paw edema testing in rats with indomethacin as a positive control. The morpholine substituent may confer advantages in gastric safety relative to traditional NSAIDs, though this requires experimental confirmation. Researchers should compare the compound's activity with literature benchmark compounds such as compound 78 (COX-2 IC₅₀ = 0.051 μM) and compound 13e (COX-2 IC₅₀ = 0.98 μM, SI = 31.5).

Chemical Biology Tool Compound for Profiling Pyrrolidine-2,5-Dione Target Engagement

Given the diversity of potential targets for 1,3-disubstituted pyrrolidine-2,5-diones (IDO1, COX-1/2, LOX, and potentially melanocortin receptors, kinase enzymes, and other targets), CAS 1007919-98-3 can serve as a tool compound for broad target-engagement profiling. Researchers should perform kinase selectivity panels (e.g., Eurofins KinaseProfiler or similar), nuclear receptor profiling, and CEREP/Panlabs safety pharmacology panels to establish the compound's target selectivity fingerprint. The morpholine group's potential to interact with the hinge region of kinases makes kinase profiling particularly relevant. Comparative profiling against the methoxy and dimethylamino analogs would isolate the contribution of the morpholine moiety to target selectivity. This information is valuable for evaluating the scaffold's suitability for specific therapeutic indications and for designing more selective follow-up compounds.

Reference Standard for Analytical Method Development and Compound Library Quality Control

CAS 1007919-98-3, with its two chiral centers and characteristic UV chromophore (naphthalene moiety; λ_max ~220-230 nm, ~280-290 nm), is suitable as a reference standard for developing and validating HPLC-UV, LC-MS, and chiral HPLC methods for pyrrolidine-2,5-dione libraries . The compound's InChI Key (QYWLUEJOXGWDLB-UHFFFAOYSA-N) and molecular formula (C₂₄H₂₃N₃O₃) are well-defined, facilitating unambiguous identification. Procurement of a characterized batch (≥95% purity with certificate of analysis including HPLC chromatogram, NMR spectrum, and mass spectrum) enables its use as a system suitability standard for screening library quality control. The presence of the morpholine ring provides a characteristic mass spectrometric fragmentation pattern (m/z 401 → fragments) useful for MS/MS method development.

Quote Request

Request a Quote for 3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.